molecular formula C19H16ClN3O2 B2766434 6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-26-6

6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2766434
CAS No.: 899736-26-6
M. Wt: 353.81
InChI Key: ZHYFSQHMXGDUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyrimidinone derivative with a fused pyrrolo-pyrimidine scaffold. Its structure includes a benzyl group at position 6 and a 4-chlorophenyl substituent at position 4, distinguishing it from analogs with varying aromatic substituents. The chlorophenyl group enhances lipophilicity and may influence binding affinity in biological systems.

Properties

IUPAC Name

6-benzyl-4-(4-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-14-8-6-13(7-9-14)17-16-15(21-19(25)22-17)11-23(18(16)24)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYFSQHMXGDUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a pyrrolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of the benzyl and chlorophenyl groups enhances its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit potent antitumor effects. For instance, a study demonstrated that compounds similar to this compound can inhibit the proliferation of folate receptor (FR) α-expressing tumor cells. The mechanism involves dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to ATP depletion and subsequent apoptosis in cancer cells .

Anti-diabetic Potential

Another significant area of research focuses on the anti-diabetic properties of this compound. In vitro studies have shown that it exhibits substantial inhibition of α-glucosidase activity. This suggests a potential role in managing postprandial blood glucose levels by delaying carbohydrate digestion and absorption .

Neuroprotective Effects

Preliminary studies have indicated that compounds within this chemical class may also possess neuroprotective properties. They are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neuroinflammatory pathways and oxidative stress reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:

  • Inhibition of Enzymes : The compound acts as an inhibitor for key enzymes such as GARFTase and AICARFTase.
  • Cell Cycle Arrest : It induces S-phase accumulation in cancer cells, leading to cell cycle arrest and apoptosis.
  • Folate Receptor Interaction : The compound's structure suggests a high affinity for folate receptors, facilitating selective targeting of FR-positive tumors.

Case Studies

StudyFindingsReference
Antitumor activity in FRα-expressing cellsDemonstrated dual inhibition of GARFTase and AICARFTase; induced apoptosis
Anti-diabetic effectsSignificant α-glucosidase inhibition; potential for managing blood glucose levels
Neuroprotective potentialEarly indications of reducing neuronal damage; mechanisms under investigation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in substituent groups at positions 4 and 6 of the pyrrolo-pyrimidine core. Below is a comparative analysis based on synthetic routes, biological activity, and computational studies:

Compound Substituents Biological Activity (IC₅₀) Binding Energy (kcal/mol) Key Findings
Target Compound : 6-Benzyl-4-(4-chlorophenyl)-...-dione 4-Cl-C₆H₄, Benzyl Not reported Not reported Structural similarity suggests potential α-glucosidase inhibition; requires validation.
Compound A : 6-Benzyl-4-(4-hydroxyphenyl)-...-dione 4-OH-C₆H₄, Benzyl 1.02 µg/mL (α-glucosidase) -7.9 81.99% inhibition of α-glucosidase; stable binding (RMSD 1.7 Å).
Compound 4c : 6-(4-Chlorobenzyl)-4-(2-hydroxyphenyl)-...-dione 2-OH-C₆H₃, 4-Cl-C₆H₄CH₂ Not reported Not reported Synthesized in 87% yield; IR confirms amide (1680 cm⁻¹) and hydroxyl (3600 cm⁻¹) groups.
Methoxy Analogue : 4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-...-dione 4-Cl-C₆H₄, 4-OCH₃-C₆H₄CH₂ Not reported Not reported Higher molecular weight (383.83 g/mol) may affect solubility and bioavailability.

Substituent Effects on Activity

  • Chlorophenyl vs. Hydroxyphenyl: Compound A (4-hydroxyphenyl) exhibits strong α-glucosidase inhibition (IC₅₀ 1.02 µg/mL), attributed to hydrogen bonding between the hydroxyl group and enzyme active sites .
  • Positional Isomerism : Compound 4c features a 2-hydroxyphenyl group and 4-chlorobenzyl substitution. The ortho-hydroxy group may sterically hinder enzyme binding compared to para-substituted analogs .
  • Methoxy Substitution : The methoxybenzyl group in the methoxy analogue increases steric bulk and electron density, which could alter binding kinetics or metabolic stability .

Computational Insights

Molecular docking of Compound A revealed a binding energy of -7.9 kcal/mol, comparable to the standard (-7.8 kcal/mol), with stable ligand-protein interactions (RMSD 1.7 Å) . The target compound’s chlorophenyl group may similarly engage in π-π stacking with aromatic residues in the α-glucosidase active site, though this requires validation via simulation.

Q & A

Basic: What are the optimal synthetic routes for 6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The compound is synthesized via multi-step routes starting with barbituric acid derivatives and substituted phenols. Key steps include cyclization under acidic conditions (e.g., p-toluenesulfonic acid) and functional group modifications. Reaction conditions such as temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading must be tightly controlled. Post-synthesis, purification via recrystallization (ethanol/water) or silica gel column chromatography (gradient elution with ethyl acetate/hexane) ensures high purity (>95%). Monitoring intermediates with TLC or HPLC optimizes yield .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., benzyl and chlorophenyl groups).
  • IR Spectroscopy: Validates carbonyl (1680–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹).
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, critical for confirming fused pyrrolo-pyrimidine core geometry.
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 412.1).
    Cross-referencing these methods ensures structural fidelity .

Advanced: How can researchers resolve contradictions in reported biological activities, such as varying IC50 values across different studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardize protocols using WHO-recommended cell lines (e.g., HEK293 for enzyme inhibition).
  • Validate purity (>98%) via HPLC and exclude batch-to-batch variability.
  • Use a reference inhibitor (e.g., olaparib for PARP inhibition) as an internal control.
  • Perform dose-response curves in triplicate and apply statistical models (e.g., nonlinear regression) to calculate IC50 .

Advanced: What computational strategies are recommended for predicting the molecular targets of this compound, and how can docking studies be validated experimentally?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Screen against target libraries (e.g., Protein Data Bank) using flexible ligand sampling.
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR) to measure binding affinity (KD).
    • Competitive ELISA with known inhibitors to confirm target engagement .

Basic: What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) for baseline separation of polar byproducts.
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water) to isolate high-purity crystals.
  • Prep-HPLC: Employ C18 columns (acetonitrile/water + 0.1% TFA) for challenging separations .

Advanced: How should researchers design experiments to elucidate the structure-activity relationship (SAR) of pyrrolo[3,4-d]pyrimidine derivatives, focusing on substitutions at the 6-benzyl and 4-chlorophenyl positions?

Methodological Answer:

  • Analog Synthesis: Replace benzyl with alkyl/aryl groups (e.g., 6-phenethyl) and vary chlorophenyl substituents (e.g., 4-fluoro).
  • Bioactivity Testing: Screen analogs in enzyme inhibition (e.g., PARP-1) and cytotoxicity assays (MTT on cancer cell lines).
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent properties (logP, Hammett σ) with activity .

Basic: What are the critical parameters to monitor during scale-up synthesis to maintain consistency in physicochemical properties?

Methodological Answer:

  • Temperature: Avoid exothermic spikes using jacketed reactors with PID control.
  • Solvent Purity: Use anhydrous solvents (e.g., THF over molecular sieves) to prevent side reactions.
  • Stirring Rate: Maintain ≥500 rpm for homogeneous mixing in viscous mixtures.
  • Intermediate Analysis: Characterize intermediates via FTIR and NMR to ensure reaction progression .

Advanced: How can conflicting data regarding the compound's enzyme inhibition mechanisms (e.g., PARP vs. kinase targets) be systematically addressed?

Methodological Answer:

  • Selective Inhibition Assays: Use PARP-1/2 knockout cell lines to isolate kinase-specific effects.
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • siRNA Knockdown: Silence candidate targets (e.g., ATM/ATR kinases) and measure rescue of activity .

Basic: What are the stability profiles of this compound under various storage conditions, and how should degradation products be characterized?

Methodological Answer:

  • Accelerated Stability Studies: Store at 40°C/75% RH (ICH Q1A guidelines) for 6 months.
  • Degradation Analysis: Use HPLC-MS to identify oxidation byproducts (e.g., N-oxide formation).
  • Optimal Storage: Lyophilize and store at -20°C under argon to prevent hydrolysis .

Advanced: In in vivo efficacy studies, what pharmacokinetic parameters must be optimized to improve bioavailability, and which formulation strategies are most promising?

Methodological Answer:

  • PK Parameters: Enhance solubility (≥50 µg/mL) to improve Cmax and AUC. Reduce clearance (Cl <10 mL/min/kg) via prodrugs (e.g., ester derivatives).
  • Formulation Strategies:
    • Lipid nanoparticles (LNPs) for enhanced BBB penetration in neuroprotection models.
    • Cyclodextrin complexes to increase aqueous solubility.
    • Microparticles for sustained release in subcutaneous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.